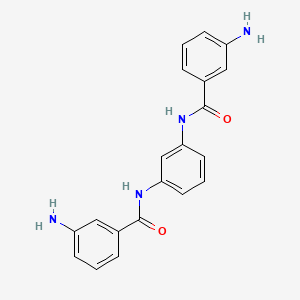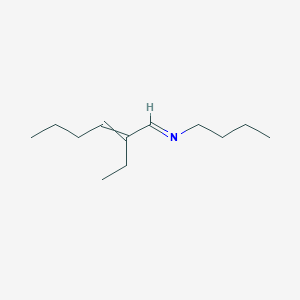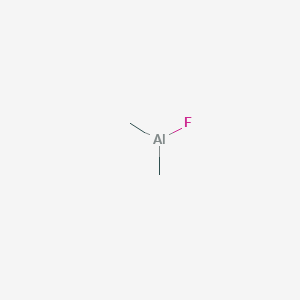
Fluoro(dimethyl)alumane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoro(dimethyl)alumane, with the molecular formula C₂H₆AlF, is an organoaluminum compound It is characterized by the presence of a fluorine atom and two methyl groups attached to an aluminum center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fluoro(dimethyl)alumane can be synthesized through several methods. One common approach involves the reaction of dimethylaluminum chloride with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reactive and potentially hazardous nature of the reagents. The process often includes steps for purification and isolation of the compound to achieve the desired purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Fluoro(dimethyl)alumane undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles, leading to the formation of different organoaluminum compounds.
Oxidation and Reduction Reactions: The aluminum center can participate in redox reactions, altering its oxidation state and forming new products.
Coordination Reactions: this compound can act as a ligand, coordinating with transition metals to form complexes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides, alkoxides, and amines. These reactions typically occur under mild conditions.
Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., oxygen, peroxides) and reducing agents (e.g., lithium aluminum hydride) are used.
Coordination Reactions: Transition metals such as palladium, platinum, and nickel are often involved in these reactions.
Major Products Formed:
Substitution Reactions: New organoaluminum compounds with different substituents.
Oxidation and Reduction Reactions: Aluminum oxides or reduced aluminum species.
Coordination Reactions: Metal complexes with potential catalytic properties.
Applications De Recherche Scientifique
Fluoro(dimethyl)alumane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: this compound is utilized in the production of advanced materials, including polymers and coatings, due to its ability to introduce fluorine atoms into organic frameworks.
Mécanisme D'action
The mechanism by which fluoro(dimethyl)alumane exerts its effects involves the interaction of the aluminum center with various substrates. The aluminum atom, being electrophilic, can coordinate with nucleophiles, facilitating the formation of new bonds. The presence of the fluorine atom enhances the compound’s reactivity by increasing the electrophilicity of the aluminum center. This allows for selective and efficient transformations in both synthetic and catalytic processes.
Comparaison Avec Des Composés Similaires
Fluoro(dimethyl)alumane can be compared with other organoaluminum compounds such as:
Trimethylaluminum (Al(CH₃)₃): Unlike this compound, trimethylaluminum lacks a fluorine atom, resulting in different reactivity and applications.
Dimethylaluminum chloride (Al(CH₃)₂Cl):
Diethylaluminum fluoride (Al(C₂H₅)₂F): Similar to this compound, but with ethyl groups instead of methyl groups, leading to variations in physical and chemical properties.
This compound’s uniqueness lies in the presence of the fluorine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for specialized applications in various fields of research and industry.
Propriétés
Numéro CAS |
753-55-9 |
|---|---|
Formule moléculaire |
C2H6AlF |
Poids moléculaire |
76.05 g/mol |
Nom IUPAC |
fluoro(dimethyl)alumane |
InChI |
InChI=1S/2CH3.Al.FH/h2*1H3;;1H/q;;+1;/p-1 |
Clé InChI |
GNTRBBGWVVMYJH-UHFFFAOYSA-M |
SMILES canonique |
C[Al](C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine](/img/structure/B14743234.png)
![2-([1,1'-Biphenyl]-4-ylmethylene)malonic acid](/img/structure/B14743235.png)
![Pyrrolo[2,3,4-DE][1,6]naphthyridine](/img/structure/B14743243.png)
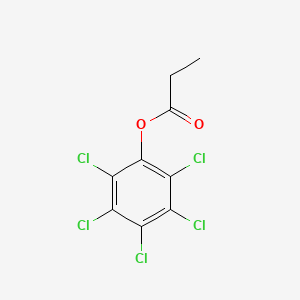

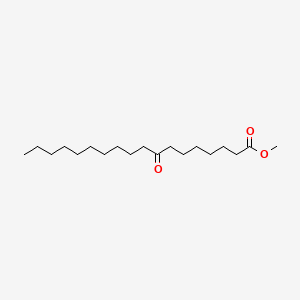
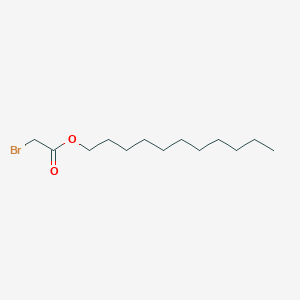
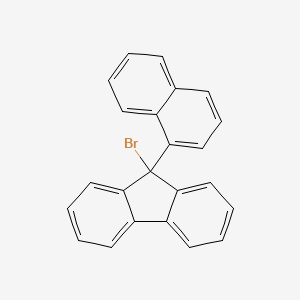
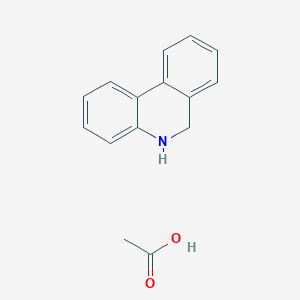

![Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde](/img/structure/B14743286.png)

